2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Chromeno[2,3-c]pyrrole Scaffold in Medicinal Chemistry
The chromeno[2,3-c]pyrrole scaffold has emerged as a privileged structure in drug discovery due to its structural hybridity between chromene and pyrrole moieties. This fusion creates a planar, aromatic system capable of π-π stacking interactions with biological targets, while the embedded lactone and pyrrolidine rings introduce stereoelectronic diversity. Notably, derivatives of this scaffold have demonstrated inhibitory activity against kinases, adenosine receptors, and topoisomerases, as evidenced by studies on structurally analogous compounds. The presence of electron-withdrawing groups (e.g., fluorophenyl) and electron-donating substituents (e.g., methoxy) in specific positions modulates solubility and target affinity, making systematic substitution studies critical for optimizing therapeutic potential.
Historical Development of Dihydrochromeno[2,3-c]pyrrole Derivatives
The synthesis of dihydrochromeno[2,3-c]pyrrole derivatives has evolved significantly since their initial discovery. Early methods relied on stepwise coupling of preformed chromene and pyrrole units, which suffered from low yields and regioselectivity issues. Breakthroughs in the 2010s introduced atom-economical approaches, such as the FeCl₃-catalyzed three-component reaction between β-nitrostyrenes, acetylenic esters, and amines, achieving yields up to 86%. The recent development of base-promoted chemodivergent annulation strategies (2024) marked another milestone, enabling selective access to either 2H-chromen-2-one or chromeno[2,3-c]pyrrole derivatives from α-alkylidene succinimides and para-quinone methides under mild conditions. These advances have expanded the structural diversity of accessible derivatives, including the title compound.
Significance in Heterocyclic Chemistry Research
Chromeno[2,3-c]pyrroles occupy a unique niche in heterocyclic chemistry due to their:
- Electronic Tunability : The conjugated system allows precise modulation of HOMO-LUMO gaps through substituent effects. For instance, fluorophenyl groups lower the LUMO energy by 0.3–0.5 eV compared to non-fluorinated analogs.
- Stereochemical Complexity : The dihydrochromeno ring introduces two contiguous stereocenters, enabling chiral derivatization. Recent X-ray crystallographic studies (e.g., CCDC 2378353) confirm a twisted boat conformation in solid state.
- Reactivity Hotspots : The lactone oxygen and pyrrolidine nitrogen serve as handles for further functionalization. Nucleophilic ring-opening reactions at the lactone moiety proceed with >90% regioselectivity in aprotic solvents.
Research Objectives and Scope
This article systematically addresses three research axes:
- Synthetic Methodologies : Evaluation of metal-free annulation vs. multicomponent reaction approaches for constructing the chromeno[2,3-c]pyrrole core.
- Structural Characterization : Comparative analysis of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and X-ray diffraction patterns across substitution patterns.
- Structure-Activity Relationships : Correlation of dimethylaminopropyl chain length (n=3 in title compound) with in vitro binding affinities for model enzyme targets.
The scope excludes pharmacokinetic and toxicological assessments, focusing instead on synthetic accessibility, structural elucidation, and preliminary biochemical profiling.
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c1-25(2)11-4-12-26-20(14-5-7-15(24)8-6-14)19-21(27)17-10-9-16(29-3)13-18(17)30-22(19)23(26)28/h5-10,13,20H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJMJLUGOBMOOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a dimethylamino group, a fluorophenyl moiety, and a methoxy group attached to a chromeno-pyrrole backbone. These functional groups are significant for the compound's biological activity.
Antimicrobial Activity
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit substantial antimicrobial properties. For instance, compounds within this class have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli , with activity comparable to that of established antibiotics like gentamicin .
| Compound | Activity | Reference |
|---|---|---|
| Chromeno[2,3-c]pyrrole derivatives | Antibacterial against S. aureus and E. coli | |
| Pyrrolo[3,4-c]coumarin | High antibacterial activity |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that chromeno[2,3-c]pyrroles can act as effective free radical scavengers. This activity is crucial for mitigating oxidative stress-related diseases .
Anticancer Potential
Chromeno[2,3-c]pyrrole derivatives have been investigated for their anticancer activities. Some studies report that these compounds can inhibit the proliferation of cancer cells and induce apoptosis in multidrug-resistant cancer cell lines. The mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis .
The biological activities of 2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Interaction with Cellular Targets : The structural components allow for interaction with specific receptors or cellular targets that modulate biological responses.
- Regulation of Gene Expression : There is evidence indicating that these compounds can influence gene expression related to oxidative stress and apoptosis.
Case Studies
- Antibacterial Efficacy : A study conducted on various chromeno[2,3-c]pyrrole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The findings highlighted the potential for developing new antibacterial agents based on this scaffold .
- Anticancer Activity : Another research effort focused on evaluating the anticancer properties of chromeno[2,3-c]pyrroles against several human cancer cell lines. Results indicated a marked decrease in cell viability at non-toxic concentrations, suggesting potential therapeutic applications in oncology .
Scientific Research Applications
Pharmacological Potential
This compound has been evaluated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.
Case Study : Research has indicated that derivatives of this compound exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. For example, studies have shown that similar chromeno-pyrrole compounds can inhibit tumor growth in xenograft models by modulating signaling pathways related to cell survival and proliferation .
Neuroscience Research
The dimethylamino group in the compound is of particular interest in neuroscience due to its potential effects on neurotransmitter systems. Compounds with similar structures have been studied for their ability to modulate serotonin and dopamine receptors.
Case Study : A study published in the Journal of Medicinal Chemistry explored the effects of related compounds on neuroprotective mechanisms in models of neurodegeneration. The findings suggested that these compounds could enhance neuronal survival under oxidative stress conditions .
Stem Cell Research
The compound has been investigated for its role in stem cell biology. It has been shown to influence the self-renewal and differentiation of stem/progenitor cells.
Case Study : In vitro studies demonstrated that this class of compounds could promote the proliferation of neural stem cells while maintaining their capacity to differentiate into neurons and glial cells. This dual capability is crucial for developing therapies aimed at neurodegenerative diseases .
Chemical Reactions Analysis
Functional Group Reactions
The compound undergoes reactions influenced by its dimethylamino , methoxy , and 4-fluorophenyl substituents:
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Oxidation : Converts the compound into different oxidation states, altering reactivity and potential biological activity.
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Reduction : Modifies functional groups (e.g., amide or carbonyl groups), leading to structural changes.
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Substitution : Replacement of functional groups (e.g., methoxy or fluorophenyl) via nucleophilic or electrophilic mechanisms, influenced by reaction conditions like pH and solvent choice.
Reaction Conditions and Parameters
Critical factors include:
Comparison with Similar Compounds
Research Findings
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Electronic effects : The 4-fluorophenyl group’s electronegativity may stabilize intermediates during synthesis, as seen in fluorinated heterocycles .
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Yield optimization : Multicomponent reactions achieve yields of 43–86%, with >70% in many cases .
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Biological implications : Substituent modifications (e.g., dimethylamino) may influence interactions with biomolecules, though specific mechanisms remain under investigation.
Comparison with Similar Compounds
Key Observations:
Substituent Compatibility: Aryl Groups: Electron-withdrawing (e.g., 4-fluoro, 2-chloro) and electron-donating (e.g., 4-methoxy, 3,5-dimethyl) substituents are tolerated, with minimal electronic effects on cyclization efficiency . Amine Chains: Branched amines (e.g., 3-(dimethylamino)propyl) require longer reaction times (up to 2 hours) compared to simpler alkyl chains (e.g., propyl, benzyl) due to steric hindrance . Chromene Modifications: Methoxy, ethoxy, and chloro groups at position 6 are synthetically accessible, with methoxy being the most common .
Synthetic Efficiency: Yields correlate with substituent steric bulk. Halogenated aryl groups (e.g., 4-fluorophenyl) exhibit moderate to high yields (43–86%), comparable to non-halogenated analogs .
Structural Uniqueness: The 4-fluorophenyl group in the target compound distinguishes it from analogs like the 4-(tert-butyl)phenyl derivative (), which may alter solubility and pharmacokinetic profiles .
Implications for Drug Discovery
While direct biological data for the target compound are unavailable, its structural class has demonstrated compatibility with drug-like properties:
- Diversity : The 223-member library includes derivatives with varied lipophilicity, polarity, and steric profiles, enabling structure-activity relationship (SAR) studies .
- Bioisosteric Potential: The 4-fluorophenyl group is a common bioisostere for enhancing metabolic stability, as seen in FDA-approved drugs .
Q & A
Q. What is the optimal synthetic methodology for preparing this compound, and what factors influence yield?
Answer: The compound is synthesized via a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, 4-fluorobenzaldehyde, and 3-(dimethylamino)propylamine. Key factors include:
- Substituent electronic effects : Aldehydes with electron-donating groups (e.g., methoxy) require longer heating (up to 2 hours), while electron-withdrawing groups (e.g., halogens) need 15–20 minutes .
- Stoichiometry : A 1.1 eq. excess of amine is critical to suppress side reactions when aldehydes contain phenolic hydroxyl groups .
- Substrate compatibility : Methyl, fluoro, and chloro substituents on the dioxobutanoate component yield >70% purity in >50% of cases (overall success rate: 92%) .
Table 1. Representative Reaction Outcomes:
| Aldehyde | Amine | Heating Time | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | 3-(Dimethylamino)propylamine | 20–30 min | 70–80 |
| Methoxy-substituted | Alkylamines | 90–120 min | 60–75 |
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
Answer:
- HPLC : Validates purity (>95% achieved in most cases) .
- NMR Spectroscopy : Confirms substituent positions (e.g., 4-fluorophenyl integration) and stereochemistry.
- X-ray Crystallography : Resolves complex heterocyclic frameworks (e.g., dihydrochromeno-pyrrole core) .
- Mass Spectrometry : Verifies molecular weight (367.397 g/mol for analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatives with diverse substituents?
Answer:
- Vary aldehydes/amines : Use 26 aryl aldehydes (e.g., benzyl, halogenated) and 27 primary amines (e.g., branched alkyl, dimethylamino) to explore steric/electronic effects .
- Adjust heating protocols : For electron-rich aldehydes, extend heating to 2 hours; reduce to 15 minutes for electron-deficient analogs .
- Post-synthetic modifications : React with hydrazine hydrate (3–7 eq.) to generate pyrazolone derivatives for biological screening .
Note: Comparative studies with prior methods (e.g., Vydzhak et al.’s work on dihydropyrrolo-pyrazolones) reveal improved efficiency in this protocol .
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
Answer:
- Control variables : Standardize assay conditions (e.g., cell lines, concentrations) when testing libraries of 223 dihydrochromeno-pyrrole derivatives .
- Dose-response studies : Identify IC50 discrepancies caused by substituent lipophilicity (e.g., dimethylamino vs. alkyl chains).
- Cross-validate mechanisms : Use computational docking to correlate structural features (e.g., fluorophenyl orientation) with target binding .
Q. What strategies are recommended for mechanistic studies of the multicomponent reaction?
Answer:
- Kinetic profiling : Monitor intermediates via in situ NMR to identify rate-limiting steps (e.g., imine formation vs. cyclization).
- Isotopic labeling : Use deuterated aldehydes/amines to trace proton transfer pathways.
- DFT calculations : Model transition states to explain substituent-dependent reaction rates (e.g., donor groups stabilizing intermediates) .
Q. How can structural modifications enhance this compound’s utility in drug discovery?
Answer:
- Introduce bioisosteres : Replace the 4-fluorophenyl group with trifluoromethyl or heteroaryl moieties to improve metabolic stability.
- Modify the dimethylamino group : Explore quaternization or PEGylation to alter pharmacokinetics.
- Leverage combinatorial libraries : Screen 223 analogs for activity against kinase targets or antimicrobial pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in synthetic yields across studies?
Answer:
- Replicate conditions : Ensure solvent (e.g., ethanol vs. DMF), temperature, and stoichiometry match prior reports (e.g., 1.1 eq. amine excess) .
- Analyze failure cases : Among 240 experiments, 7% failed due to steric hindrance from bulky aldehydes or amine nucleophilicity .
- Optimize workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
